molecular formula C8H13NO2 B1277497 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid CAS No. 724772-99-0

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid

Cat. No. B1277497
M. Wt: 155.19 g/mol
InChI Key: RXSIEVRSYDELIV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is a chemical compound12. However, detailed information about this specific compound is not readily available in the sources I found.



Synthesis Analysis

The synthesis of cyclopropane compounds has been extensively studied. For instance, a practical method for asymmetric synthesis of cyclopropane-fused GABA analogs has been reported3. The synthesis involves multiple steps and employs chiral auxiliaries3. However, the specific synthesis process for 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is not explicitly mentioned in the sources I found.



Molecular Structure Analysis

Cyclopropane compounds have a unique molecular structure characterized by a three-membered ring of carbon atoms4. This structure is highly strained, which contributes to the unique reactivity of these compounds4. However, the specific molecular structure of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid is not detailed in the sources I found.



Chemical Reactions Analysis

Cyclopropanes are known for their unique reactivity due to their ring strain5. They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks5. However, the specific chemical reactions involving 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid are not detailed in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure7. However, the specific physical and chemical properties of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid are not detailed in the sources I found.


Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was achieved through a novel procedure involving iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. This synthetic route is significant for avoiding reactions that lead to undesirable products, such as ring opening of the cyclopropane ring or lactamisation, ensuring the integrity of the cyclopropane structure in the final product (Mangelinckx et al., 2019).

Biological and Biomedical Applications

Inhibition of Plant Ethylene Production Cyclopropane-1,1-dicarboxylic acid and its analogs, including 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, have been identified as inhibitors of the wound ethylene produced by Lycopersicum esculentum fruit discs. These compounds were found to inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase, a key enzyme in the ethylene biosynthesis pathway, indicating potential applications in agriculture and food preservation to delay ripening and spoilage (Dourtoglou & Koussissi, 2000).

Antifungal, Antimicrobial, Antiviral, and Antitumoral Activities Compounds containing the cyclopropane moiety, including 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, have been recognized for their broad spectrum of biological activities. These activities range from antifungal and antimicrobial to antiviral and antitumoral, highlighting the compound's potential in pharmaceutical research and drug development (Coleman & Hudson, 2016).

Chemical Applications

Conformational Restriction in Biologically Active Compounds The cyclopropane ring structure in compounds like 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid is instrumental in restricting the conformation of biologically active compounds, thereby enhancing activity and allowing for the investigation of bioactive conformations. This property is crucial for designing drugs with improved efficacy and specificity (Kazuta, Matsuda, & Shuto, 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties8. However, the specific safety and hazards of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid are not detailed in the sources I found.


Future Directions

The future directions for research and applications of cyclopropane compounds are vast, given their unique reactivity and versatility as building blocks in organic synthesis5. However, the specific future directions for 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid are not detailed in the sources I found.


Please note that this analysis is based on the information available in the sources I found. For a more comprehensive and specific analysis of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-4-8(7(10)11)3-6(8)5-1-2-5/h5-6H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIEVRSYDELIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434439
Record name 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid

CAS RN

724772-99-0
Record name 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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